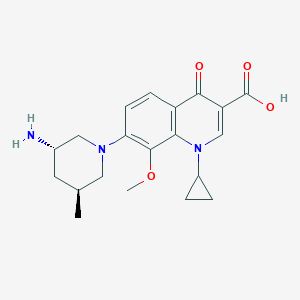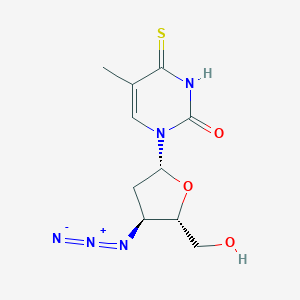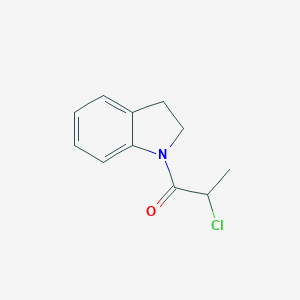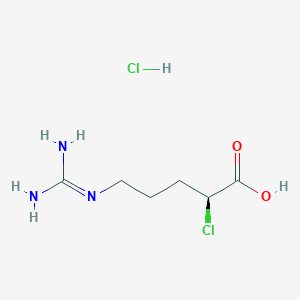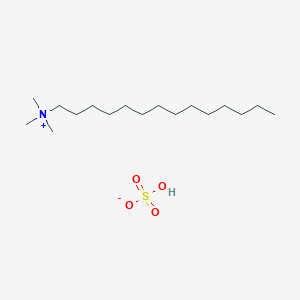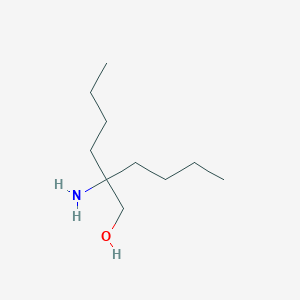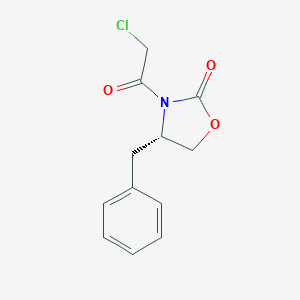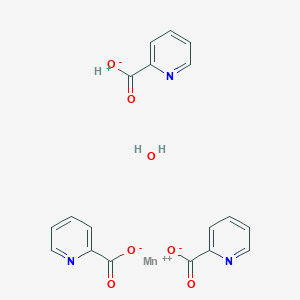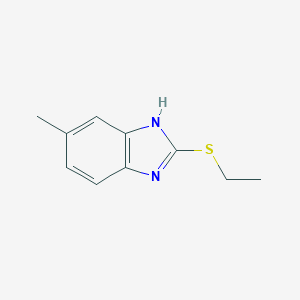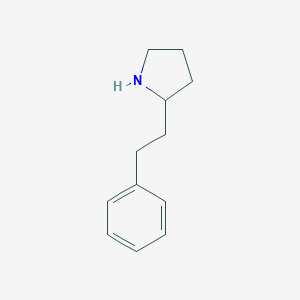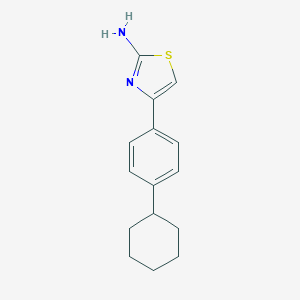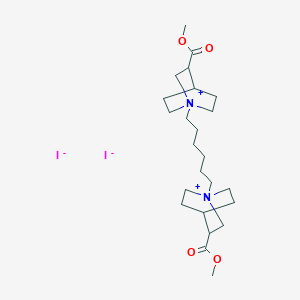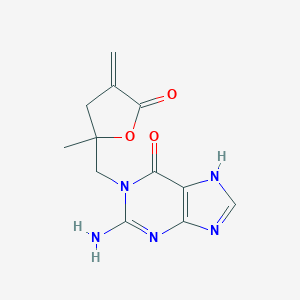
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine, also known as M2G, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. M2G is a modified nucleotide, which is a building block of DNA and RNA. It has been shown to have unique properties that make it a useful tool for studying various biological processes.
作用机制
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine is incorporated into RNA molecules during transcription and is believed to play a role in RNA stability and translation. It has been shown to interact with various RNA-binding proteins, which can affect the function of the RNA molecule. The precise mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on RNA function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the stability of RNA molecules and to enhance translation efficiency. This compound has also been shown to affect the binding of RNA-binding proteins, which can alter the function of the RNA molecule. In addition, this compound has been shown to have potential anti-viral properties, although further research is needed to confirm this effect.
实验室实验的优点和局限性
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a useful tool for studying RNA modification and RNA-protein interactions. However, there are also limitations to using this compound in lab experiments. It can be difficult to incorporate this compound into RNA molecules, and the effects of this compound on RNA function can be complex and difficult to interpret.
未来方向
There are several future directions for 1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine research. One area of interest is the role of this compound in RNA modification and translation. Further research is needed to elucidate the precise mechanism of action of this compound and its effects on RNA function. Another area of interest is the potential anti-viral properties of this compound. Research in this area could lead to the development of new antiviral drugs. Finally, there is a need for further research on the synthesis and purification of this compound, as well as its potential applications in other areas of biology and medicine.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. It has been shown to have unique properties that make it a useful tool for studying various biological processes. Further research is needed to fully elucidate the mechanism of action of this compound and its effects on RNA function. However, this compound has the potential to be a valuable tool for studying RNA modification and RNA-protein interactions, as well as a potential anti-viral agent.
合成方法
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine can be synthesized using a multi-step chemical process that involves the reaction of guanine with a series of reagents. The final product is a white crystalline powder that can be purified using various chromatographic techniques. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
1-((2-Methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine has been used in various scientific research applications, including the study of RNA modification and RNA-protein interactions. It has also been used to investigate the role of modified nucleotides in cellular processes such as translation and RNA stability. This compound has been shown to be a useful tool for studying the effects of RNA modifications on gene expression and protein synthesis.
属性
| 105970-04-5 | |
分子式 |
C12H13N5O3 |
分子量 |
275.26 g/mol |
IUPAC 名称 |
2-amino-1-[(2-methyl-4-methylidene-5-oxooxolan-2-yl)methyl]-7H-purin-6-one |
InChI |
InChI=1S/C12H13N5O3/c1-6-3-12(2,20-10(6)19)4-17-9(18)7-8(15-5-14-7)16-11(17)13/h5H,1,3-4H2,2H3,(H2,13,16)(H,14,15) |
InChI 键 |
WJSVJNDMOQTICG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
规范 SMILES |
CC1(CC(=C)C(=O)O1)CN2C(=O)C3=C(N=CN3)N=C2N |
同义词 |
1-((2-methyl-5-methylene-5-oxotetrahydrofuran-2-yl)methyl)guanine 1-MMOFG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


